molecular formula C15H22N4O2 B2383953 N-cyclohexyl-6-morpholinopyrimidine-4-carboxamide CAS No. 1898589-24-6

N-cyclohexyl-6-morpholinopyrimidine-4-carboxamide

Cat. No.: B2383953
CAS No.: 1898589-24-6
M. Wt: 290.367
InChI Key: JYXVUZJAQBBRLC-UHFFFAOYSA-N
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Description

N-cyclohexyl-6-morpholinopyrimidine-4-carboxamide is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-6-morpholinopyrimidine-4-carboxamide typically involves the nucleophilic substitution reaction of a pyrimidine core with morpholine and cyclohexylamine. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques like recrystallization and chromatography is also common to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-6-morpholinopyrimidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: H2O2, KMnO4

    Reduction: NaBH4, LiAlH4

    Substitution: Various nucleophiles under basic or acidic conditions

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cyclohexyl-6-morpholinopyrimidine-4-carboxylic acid, while reduction could produce N-cyclohexyl-6-morpholinopyrimidine-4-methanol .

Scientific Research Applications

Comparison with Similar Compounds

  • N-(4-(2-(4-(morpholinophenyl)amino)pyrimidin-4-yl)phenyl)acrylamide
  • 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol

Comparison: N-cyclohexyl-6-morpholinopyrimidine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to similar compounds, it has shown higher selectivity and potency in inhibiting specific enzymes like NOS and COX .

Properties

IUPAC Name

N-cyclohexyl-6-morpholin-4-ylpyrimidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O2/c20-15(18-12-4-2-1-3-5-12)13-10-14(17-11-16-13)19-6-8-21-9-7-19/h10-12H,1-9H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYXVUZJAQBBRLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC(=NC=N2)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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